6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
Molecular Formula |
C21H22ClN5O4S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
6-chloro-N-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4S/c22-14-3-6-18-17(9-14)16-7-8-27(12-19(16)26-18)21(29)25-11-20(28)24-10-13-1-4-15(5-2-13)32(23,30)31/h1-6,9,26H,7-8,10-12H2,(H,24,28)(H,25,29)(H2,23,30,31) |
InChI Key |
IJBCCBYNORZLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Sulfamoylation: The sulfamoylbenzyl group is attached via a nucleophilic substitution reaction, where the amine group reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the beta-carboline core.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the sulfamoylbenzyl group may inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar biological activities.
Harmaline: Known for its psychoactive properties.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different pharmacological effects.
Uniqueness
6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the presence of the sulfamoylbenzyl group, which imparts additional biological activities and enhances its potential as a therapeutic agent.
Biological Activity
6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of the specified compound, synthesizing findings from various studies and presenting data that elucidate its pharmacological potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, beta-carbolines often exhibit activity through:
- Inhibition of Enzymes : Many beta-carboline derivatives act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Induction of Apoptosis : Some studies have shown that beta-carbolines can induce apoptosis in cancer cells through oxidative stress mechanisms.
Antitumor Activity
Research has demonstrated that beta-carboline derivatives possess significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various beta-carboline compounds against human tumor cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-chloro-N-{...} | HCT116 (p53 +/+) | 6.5 | Induces apoptosis |
| 6-chloro-N-{...} | PC-3 | 9.86 | ROS accumulation |
These results indicate that the compound can effectively inhibit tumor cell proliferation and induce cell death through multiple mechanisms.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has shown activity against various bacterial strains, including vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| VRE | 13.80 - 55.20 |
This suggests that the compound may be useful in treating infections caused by resistant bacteria.
Study on Neuroprotective Effects
A recent investigation into the neuroprotective effects of beta-carbolines highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound was found to selectively inhibit BuChE with an IC50 value ranging from 1.0 to 18.8 µM, indicating its potential use in treating Alzheimer's disease.
Study on Leishmaniasis
Another study focused on the anti-leishmanial activity of beta-carbolines against Leishmania amazonensis. The results showed that the compound induced oxidative stress in intracellular amastigotes, leading to significant morphological alterations and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
